Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZICBXLSNOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382037 | |
| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-43-8 | |
| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with bromine and trifluoroacetic anhydride. The reaction typically takes place under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate and ethyl 2-thio-4,4,4-trifluoro-3-oxobutanoate.
Reduction Reactions: Products include ethyl 2-hydroxy-4,4,4-trifluoro-3-oxobutanoate.
Oxidation Reactions: Products include ethyl 2-carboxy-4,4,4-trifluoro-3-oxobutanoate.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate has the molecular formula and a molecular weight of 263.01 g/mol. The compound features a trifluoromethyl group, which enhances its reactivity and biological activity.
Structural Formula
- IUPAC Name : this compound
- CAS Number : 4544-43-8
- InChIKey : ZJTZICBXLSNOHU-UHFFFAOYSA-N
Applications in Medicinal Chemistry
- Antitumor Activity : this compound has been investigated for its potential as an antitumor agent. Its structural similarity to known inhibitors allows it to interact with specific targets in cancer cells. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate lipophilicity and electronic properties .
- Bcl-2/Bcl-xL Inhibition : In studies focused on cancer treatment, this compound has been explored as a Bcl-2/Bcl-xL inhibitor. These proteins are crucial for regulating apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in tumor cells, making this compound a candidate for further development .
Applications in Organic Synthesis
This compound is used as an intermediate in the synthesis of various fluorinated compounds:
- Synthesis of Fluorinated Carboxylic Acids : The compound serves as a precursor for synthesizing fluorinated carboxylic acids through nucleophilic substitution reactions. For instance, reactions involving thiol compounds can yield thiazole derivatives that possess notable biological activities .
- Preparation of Trifluoromethylated Heterocycles : The compound is utilized in the preparation of trifluoromethylated heterocycles, which are important in drug design due to their diverse pharmacological properties. The introduction of trifluoromethyl groups can significantly enhance the potency and selectivity of these compounds .
Case Study 1: Synthesis of Trifluoromethylated Thiazoles
A study demonstrated the synthesis of ethyl 2,4-bis-trifluoromethylthiazole carboxylate from this compound. The reaction was carried out using triethylamine as a base in acetonitrile under reflux conditions. The resulting product exhibited significant antitumor activity in vitro .
Case Study 2: Bcl-xL Inhibition
In another study focusing on Bcl-xL inhibitors, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated that the compound effectively reduced cell viability by promoting apoptotic pathways through Bcl-xL inhibition .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Reactivity : Bromine and chlorine substituents enhance leaving group ability, enabling nucleophilic substitutions (e.g., with amines or thiourea). The bromo derivative reacts faster than the chloro analog due to Br⁻ being a better leaving group .
- Steric Effects : Methyl-substituted derivatives exhibit reduced reactivity in cyclization reactions due to steric hindrance, limiting their utility in complex heterocycle synthesis .
- Electronic Effects: The trifluoromethyl group increases electrophilicity at the 3-oxo position, facilitating enolate formation and cyclocondensation reactions .
Physical Properties
Trends :
- Larger substituents (Br > Cl > CH₃ > H) correlate with increased molecular weight and boiling points.
- Bromo and chloro derivatives exhibit higher densities due to heavier halogens.
Research Findings and Case Studies
- Antimicrobial Agents: The bromo compound was used to synthesize 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one, a key intermediate in hybrid molecules with potent activity against E. multilocularis .
- Stereoselective Synthesis :
The parent compound (R = H) demonstrated high diastereoselectivity in five-component reactions, forming piperidines with four stereogenic centers . - Unusual Cyclizations: The lithium enolate of the parent compound reacted with 1-aminonaphthalene to yield fluorinated benzoquinolines, showcasing its versatility in forming fused heterocycles .
Biological Activity
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (C6H6BrF3O3) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological properties. The compound's molecular weight is approximately 263.01 g/mol, and it exhibits unique chemical behavior due to its active methylene group .
Biochemical Pathways
The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. It can act as a substrate for esterases, leading to the formation of butanoic acid derivatives. Additionally, it has been shown to modulate key signaling pathways by influencing the activity of kinases and phosphatases, which can alter gene expression and cellular metabolism.
Cellular Effects
This compound has been demonstrated to affect several cellular processes:
- Gene Expression: The compound can enhance or inhibit the expression of specific genes involved in metabolic pathways.
- Enzyme Interaction: It may serve as a competitive inhibitor for certain enzymes or act as an allosteric modulator, affecting enzymatic reactions through conformational changes .
Antimicrobial Activity
Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. The bromine atom enhances the compound's reactivity towards bacterial targets, potentially leading to selective binding and toxicity against certain bacterial strains .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, compounds with similar structures are known to exhibit favorable absorption characteristics due to their lipophilicity imparted by the trifluoromethyl group. Storage recommendations suggest maintaining the compound in an inert atmosphere at low temperatures (2–8°C) to preserve its stability .
Case Studies and Research Findings
A review of recent literature highlights various applications and studies involving this compound:
Q & A
Q. What are the standard synthetic routes for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, and how is its purity validated?
this compound is typically synthesized via halogenation of ethyl 4,4,4-trifluoro-3-oxobutanoate using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Purity is validated using ¹H/¹⁹F NMR to confirm the absence of unreacted starting materials and by-products. For example, the presence of the bromine substituent is confirmed by characteristic splitting patterns in the ¹H NMR spectrum . Mass spectrometry (MS) and elemental analysis further ensure molecular integrity .
Q. How is this compound utilized in multicomponent reactions (MCRs)?
This compound serves as a trifluoromethylated building block in MCRs, enabling stereoselective synthesis of complex heterocycles. For instance, in a five-component reaction with aldehydes, cyano-containing C-H acids, and ammonium acetate, it forms polysubstituted 2-hydroxy-2-trifluoromethylpiperidines with up to five stereogenic centers. Key steps include Knoevenagel condensation, Michael addition, and Mannich cyclization. Ammonium acetate acts as both a base and nitrogen source, with yields ranging from 17–72% .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis using this compound, and how are they addressed?
Enantioselective reduction of the ketone group in this compound is complicated by steric hindrance from the trifluoromethyl and bromo substituents. Biocatalytic approaches using oxidoreductases (e.g., alcohol dehydrogenases) have been explored. For example, whole-cell catalysis in aqueous/organic solvent systems achieved (S)-ethyl 3-hydroxy-4,4,4-trifluorobutanoate with 84–96% enantiomeric excess (ee). However, low enzyme activity toward this substrate often necessitates prolonged reaction times or substrate engineering .
Q. How does the bromine substituent influence reactivity in transition-metal-catalyzed transformations?
The bromine atom facilitates C–C bond formation via elimination or substitution. In rhodium(II)- or copper(II)-catalyzed carbene insertion reactions, the bromo group can act as a leaving group, enabling synthesis of trifluoromethylated heterocycles (e.g., oxazoles, thiazoles). The electron-withdrawing trifluoromethyl group stabilizes transition states, enhancing regioselectivity .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound?
Discrepancies in enzymatic conversion rates (e.g., low activity in oxidoreductase-catalyzed reductions) are often attributed to substrate-specific enzyme compatibility . For instance, Richter et al. observed that substituent bulkiness and electronic effects significantly impact enzyme binding. Systematic screening of enzyme libraries or directed evolution can identify mutants with improved activity .
Q. How is X-ray diffraction (XRD) employed to confirm stereochemical outcomes in derivatives of this compound?
XRD is critical for resolving diastereomers formed in MCRs. For example, in piperidine derivatives, XRD confirmed half-chair conformations and hydrogen-bonding networks stabilizing crystal structures. Intermolecular O–H⋯O and N–H⋯O interactions were mapped to validate stereochemical assignments .
Methodological Insights
Q. What analytical techniques are essential for characterizing trifluoromethylated intermediates?
Q. How are reaction conditions optimized for high diastereoselectivity in MCRs?
Key factors include:
- Solvent polarity : Methanol or ethanol enhances hydrogen bonding, favoring specific transition states.
- Temperature : Reflux conditions (e.g., 60–80°C) accelerate cyclization while minimizing side reactions.
- Catalyst loading : Sub-stoichiometric ammonium acetate (2–3 eq) balances base strength and nitrogen availability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
